s-Triazatriborine, hexahydro-

h-BN CVD stoichiometric B:N ratio single-source precursor

s-Triazatriborine, hexahydro- (CAS 6569-51-3), universally known as borazine, is an inorganic heterocyclic compound with the formula B₃N₃H₆ and a molecular weight of 80.5 g/mol. It is isoelectronic and isostructural with benzene, featuring a planar six-membered ring of alternating boron and nitrogen atoms, each bearing a single hydrogen substituent.

Molecular Formula B3N3H6
B3H3N3
Molecular Weight 77.5 g/mol
Cat. No. B1240355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Names-Triazatriborine, hexahydro-
Synonymsorazine
H(3)N(3)B(3)(N(3))(3)
Molecular FormulaB3N3H6
B3H3N3
Molecular Weight77.5 g/mol
Structural Identifiers
SMILES[B]1N[B]N[B]N1
InChIInChI=1S/B3H3N3/c1-4-2-6-3-5-1/h4-6H
InChIKeyVAYIEEZYZOEUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

s-Triazatriborine, hexahydro- (Borazine): Procurement-Grade Overview for h-BN and Advanced Ceramic Precursor Selection


s-Triazatriborine, hexahydro- (CAS 6569-51-3), universally known as borazine, is an inorganic heterocyclic compound with the formula B₃N₃H₆ and a molecular weight of 80.5 g/mol [1]. It is isoelectronic and isostructural with benzene, featuring a planar six-membered ring of alternating boron and nitrogen atoms, each bearing a single hydrogen substituent [2]. Often termed 'inorganic benzene,' borazine is a colourless, volatile liquid with a boiling point of 53–55 °C and a melting point of −58 °C . Its principal industrial and scientific role is as the preferred single-source molecular precursor for the chemical vapor deposition (CVD) growth of hexagonal boron nitride (h-BN) films and for the synthesis of polyborazylene-based BN ceramic fibres, coatings, and composites, owing to its pre-formed B–N ring structure, correct 1:1 B:N stoichiometry, and decomposition pathway that yields no carbon by-products [3].

1
Stoichiometry Intrinsic 1:1 B:N ratio eliminates mixing variability
2
Carbon Control Zero-carbon backbone for electronic-grade h-BN films
3
Single-Source Route Supports both CVD and polymer-derived ceramic workflows

Why Ammonia Borane, B-Trichloroborazine, and Dual-Source Systems Cannot Simply Replace s-Triazatriborine, hexahydro- in h-BN Synthesis


Substituting borazine with a superficially similar B–N–H precursor such as ammonia borane (AB, NH₃BH₃) or a chlorinated analog like B-trichloroborazine (TCB, B₃Cl₃N₃H₃) introduces quantifiable penalties in process control, film purity, and ceramic yield. Ammonia borane decomposes through multiple sequential dehydrogenation steps over a broad temperature window (up to ∼500 K), generating a mixture of BHₓNHᵧ intermediates before finally producing borazine as a transient species en route to h-BN [1]. This multistep pathway complicates deposition timing, introduces gaseous by-products including diborane and ammonia, and reduces hydrogen purity in hydrogen-storage contexts [2]. B-Trichloroborazine, despite retaining the pre-formed B₃N₃ ring, carries three chlorine substituents that leave residual chlorine at 1–2 wt% in the final BN product, necessitating additional purification [3]. Dual-source systems (e.g., B₂H₆ + NH₃ or BCl₃ + NH₃) demand precise gas-phase ratio control to approach stoichiometric B:N deposition, adding capital equipment complexity and process variability not encountered with a single-source borazine feed. These divergent decomposition and contamination profiles mean that generic in-class substitution without process re-optimisation predictably degrades film quality, ceramic yield, or both. The quantitative evidence below establishes where borazine provides verifiable, measurable differentiation.

B-Trichloroborazine

Chlorine incorporation may alter epitaxial domain structures and introduce corrosive by-products.

Aminoborazine-Derived Precursors

Yields glassy BN foams rather than the dense crystalline h-BN obtainable from borazine.

Alkyl-Substituted Borazines

Carbon content in the backbone may introduce mid-gap states, degrading electronic-grade properties.

Quantitative Differentiation Evidence for s-Triazatriborine, hexahydro- Against Closest Precursor Alternatives


Pre-Formed B₃N₃ Ring Enables Stoichiometric h-BN Deposition Without External B:N Ratio Control

Borazine delivers a pre-assembled B₃N₃ ring with a built-in 1:1 boron-to-nitrogen atomic ratio. When borazine oligomers are spin-coated onto nickel catalysts and annealed, X-ray photoelectron spectroscopy (XPS) confirms the stoichiometric B/N ratio is preserved in the final h-BN film at a value close to 1.0 [1]. In contrast, dual-source ammonia borane systems require controlled thermal decomposition through polyiminoborane intermediates to generate borazine in situ; any imbalance in dehydrogenation rates between borane and ammonia centres leads to B-rich or N-rich conditions that deviate from stoichiometry [2]. The pre-formed ring eliminates the need for real-time gas-phase ratio tuning and reduces run-to-run variability.

B:N ratio preservation
Class-level
≈1.0–1.10 final B/N ratio by XPS
Molecular stoichiometry supports reproducible batch-to-batch ratio.
XPS on h-BN films; preserved from borazine oligomer precursor.
h-BN CVD stoichiometric B:N ratio single-source precursor borazine oligomer

Carbon-Free Molecular Formula Delivers h-BN Films with 5.955 eV Band Gap and Zero Carbon Contamination

Borazine's molecular composition (B₃N₃H₆) contains no carbon atoms. Upon CVD decomposition, the only by-products are hydrogen and volatile B–N–H species, yielding h-BN films with the intrinsic wide indirect band gap of 5.955 eV as measured by phonon-assisted optical spectroscopy [1]. Carbon-containing organoborazine alternatives (e.g., N-trimethylborazine, alkylamine-borazine adducts) introduce carbon residues that narrow the band gap and increase leakage currents in dielectric applications . Commercially, borazine is available in two purity grades—>99.5% and 97–99.5%—with the higher grade specifically targeted at semiconductor manufacturing where trace metal and carbon contamination are critical [2].

Carbon architecture
Class-level
Borazine: 0 at% C
Hexamethyl borazine: 6 C atoms per molecule
Target
Comp.
Carbon-free backbone supports electronic-grade dielectric performance.
Band gap 5.955 eV, dielectric constant 2–4 (1.2–30 nm films).
carbon-free precursor wide band gap h-BN semiconductor dielectric borazine purity

Thermal Dehydropolymerisation to Polyborazylene Achieves 81–91% Polymer Yield and 84–93% Ceramic Conversion to BN

Borazine undergoes thermal dehydropolymerisation at remarkably mild temperatures (70–110 °C) to form polyborazylene, [B₃N₃H∼₃.₅]ₓ, a soluble, processable white solid in 81–91% isolated yield [1]. Subsequent pyrolysis of polyborazylene converts the polymer to boron nitride with chemical yields of 89–99% and ceramic yields of 84–93%, as determined by elemental analysis, powder XRD, and TGA oxidation studies [2]. This two-step, high-yield route from liquid monomer to dense BN ceramic stands in contrast to ammonia borane, which decomposes to a complex mixture of species and yields BN only after prolonged high-temperature pyrolysis with significant mass loss and foaming [3]. The solubility of polyborazylene in glyme and THF further enables solution-based shaping (spin-coating, fibre drawing, infiltration) prior to ceramic conversion, a processing advantage not readily available with solid-state AB or TCB.

Deposition temperature
Context-dependent
900 °C borazine single-source
≥1300 °C BCl₃/NH₃ binary system
Lower thermal budget broadens substrate compatibility.
1 kPa hot-wall CVD; pure BN at 900 °C, activation energy 72 kJ/mol.
polyborazylene ceramic yield BN fibre polymer-derived ceramics

Simpler Dehydrogenation Pathway vs. Ammonia Borane: Direct h-BN Formation Above 600 K Without Multiple Intermediate Species

High-resolution X-ray photoelectron spectroscopy (HR-XPS) combined with temperature-programmed desorption (TPD) on Ni(111) surfaces reveals a stark mechanistic contrast between borazine and ammonia borane [1]. Borazine adsorbs molecularly at low temperature and, upon heating, forms disordered boron nitride above 300 K, with the onset of hexagonal BN formation occurring above 600 K and full conversion to h-BN by approximately 1100 K [1][2]. In contrast, ammonia borane undergoes multiple sequential dehydrogenation steps at both boron and nitrogen centres up to 300 K, generating a spectrum of BHₓNHᵧ intermediate species—including borazine-like intermediates—before finally reaching disordered BN and then h-BN [1]. This simpler, more direct conversion pathway of borazine reduces the population of transient surface species that can act as nucleation defects, contributing to the larger h-BN domain sizes and stronger cathodoluminescence observed in borazine-derived films [3].

Ceramic yield
Context-dependent
84–93% optimised polyborazylene to BN
High ceramic yield supports dense component fabrication.
Dehydropolymerization at 70–110 °C; pyrolysis to 1500 °C.
dehydrogenation pathway temperature-programmed desorption h-BN growth mechanism XPS

Commercially Available at >99.5% Purity with Dedicated Semiconductor-Grade Supply Chain

Borazine is commercially manufactured and supplied at two purity tiers: 97–99.5% (general BN film and organic synthesis use) and >99.5% (semiconductor-grade) [1]. The >99.5% segment is explicitly targeted at electronic applications requiring low metal impurity content, with dedicated patents describing production methods that achieve metal element levels compatible with semiconductor device fabrication [2]. The global market, valued at approximately US$ 9.2 million in 2024 with a projected CAGR of 7.3% to 2031, is served by established manufacturers including Gelest, katchem, and Chempur, with the United States accounting for over 57% of supply [1]. In contrast, commercial ammonia borane is typically supplied at 90–98% purity (gas buret method), with technical grade material containing significant ammonium salt residues, while B-trichloroborazine is primarily a research chemical with limited commercial availability at controlled purity [3].

Epitaxial domains
Head-to-head
Borazine: 1 domain set
TCB: 2 domain sets (incl. bridge-site)
Borazine
TCB
Precursor selection directly determines crystallographic uniformity.
LEED on Pt(111); ~11% lattice mismatch with h-BN.
high-purity borazine semiconductor precursor supply chain Gelest

Highest-Value Application Scenarios for s-Triazatriborine, hexahydro- Based on Quantitative Differentiation


CVD Growth of h-BN Gate Dielectrics and Tunnel Barriers for 2D Semiconductor Devices

Borazine's carbon-free composition and pre-formed B₃N₃ ring directly address the stringent contamination requirements of h-BN films used as gate dielectrics in graphene and transition metal dichalcogenide (TMD) field-effect transistors. CVD-grown h-BN from borazine on Cu or Ni foil at 1000–1100 °C yields films with the intrinsic 5.955 eV indirect band gap and a measured dielectric constant of 3–4, independent of film thickness from 1.2 nm to 30 nm [1]. The absence of carbon by-products eliminates a key source of mid-gap trap states that degrade carrier mobility and gate leakage. For procurement, the >99.5% purity grade is the appropriate selection for this use case [2].

Spin-On BN Interphase Coatings for Ceramic Matrix Composites (CMC) via Polyborazylene

Borazine's capacity to polymerise at 70–110 °C to soluble polyborazylene (81–91% yield) and subsequently convert to dense BN at 84–93% ceramic yield makes it the precursor of choice for BN interphase coatings in SiC/SiC and C/SiC composites [1][2]. The soluble polymer can be spin-coated or dip-coated onto fibre preforms, then pyrolysed to form a uniform, crack-free BN layer that protects fibres from oxidation and provides the weak fibre–matrix interface essential for composite toughness. The process eliminates the line-of-sight limitations of gaseous CVD precursors such as BCl₃/NH₃ and avoids the chlorine corrosion risk inherent to B-trichloroborazine-derived coatings [3].

Single-Crystal h-BN Epitaxy on Metal Substrates via Low-Pressure CVD with Plasma Assistance

Recent mechanistic studies demonstrate that borazine's dehydrogenation-dominated behaviour below 1100 °C on Ni substrates prevents boron dissolution into the metal and suppresses Ni–B alloy formation, enabling cleaner h-BN/metal interfaces [1]. When combined with plasma-assisted activation to induce full precursor decomposition at reduced thermal budget, borazine enables single-crystal h-BN growth on Ni(111) at temperatures below those required by conventional thermal CVD [1]. This finding is directly relevant to procurement decisions for h-BN epitaxy programmes targeting integration with temperature-sensitive device layers. The well-characterised surface chemistry of borazine on Ni(111) and Rh(111), established by HR-XPS and LEED, provides a mature knowledge base for process design [2].

High-Purity BN Nanotube (BNNT) and BN Fibre Synthesis

Borazine serves as the precursor for CVD growth of multiwalled BN nanotubes at 1000–1100 °C using nickel boride catalyst particles, yielding dense mats of crystalline BNNTs with highly ordered structures [1]. The single-source nature of borazine—containing both boron and nitrogen in the correct stoichiometry within one volatile liquid—simplifies reactor design compared to decaborane-based syntheses that require a separate ammonolysis step [2]. The established polymer-to-ceramic route through polyborazylene also supports melt-spinning of green fibres subsequently pyrolysed to continuous BN fibres, a process uniquely enabled by borazine's polymerisable B–N backbone [3].

Application
Selection Property
Validation Focus
Electronic-grade h-BN gate dielectric
Zero-carbon molecular architecture
Band gap integrity and dielectric constant stability
Carbon fibre BN interphase coating
Low-temperature single-source CVD
Substrate mechanical integrity and coating purity
Near-net-shape BN ceramic components
Soluble preceramic polymer intermediate
Ceramic yield and component densification
Single-domain h-BN monolayer epitaxy
Precursor-controlled domain multiplicity
Crystallographic uniformity and barrier homogeneity
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